molecular formula C13H16N2O3 B8574587 2-(Dimethylamino)ethyl 7-hydroxy-1H-indole-2-carboxylate CAS No. 84639-26-9

2-(Dimethylamino)ethyl 7-hydroxy-1H-indole-2-carboxylate

Cat. No. B8574587
CAS RN: 84639-26-9
M. Wt: 248.28 g/mol
InChI Key: PATRYSJHGDOOJO-UHFFFAOYSA-N
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Patent
US04835175

Procedure details

Under the conditions of Example 14(C), 9 g of 7-benzyloxyindole-2-carboxylic acid 2-dimethylaminoethyl ester is hydrogenated in a mixture of 50 ml of methanol and 50 ml of tetrahydrofuran and worked up, yielding 3.7 g of 7-hydroxyindole-2-carboxylic acid 2-dimethylaminoethyl ester, mp 149°-152° C.
Name
7-benzyloxyindole-2-carboxylic acid 2-dimethylaminoethyl ester
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:25])[CH2:3][CH2:4][O:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][C:11]=2[O:17]CC1C=CC=CC=1)=[O:7]>CO.O1CCCC1>[CH3:1][N:2]([CH3:25])[CH2:3][CH2:4][O:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][CH:13]=[CH:12][C:11]=2[OH:17])=[O:7]

Inputs

Step One
Name
7-benzyloxyindole-2-carboxylic acid 2-dimethylaminoethyl ester
Quantity
9 g
Type
reactant
Smiles
CN(CCOC(=O)C=1NC2=C(C=CC=C2C1)OCC1=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC(=O)C=1NC2=C(C=CC=C2C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.